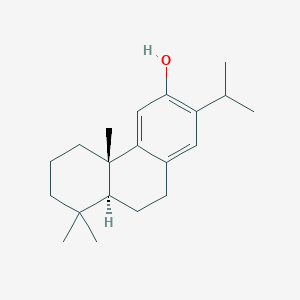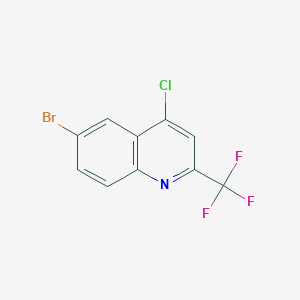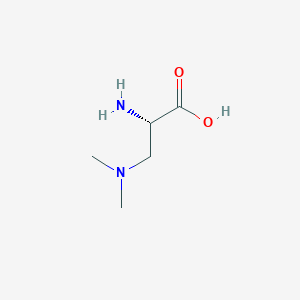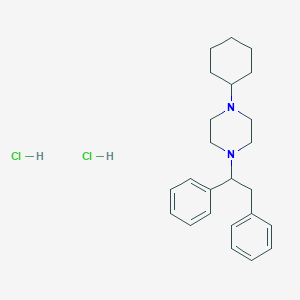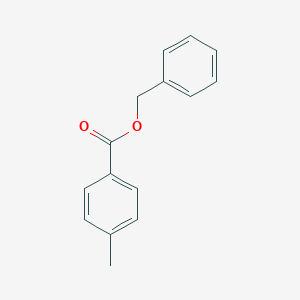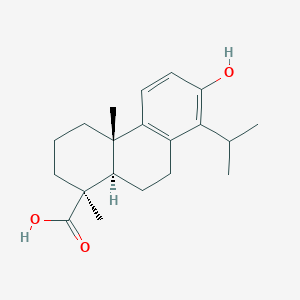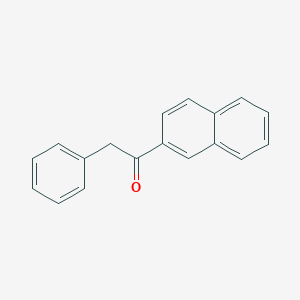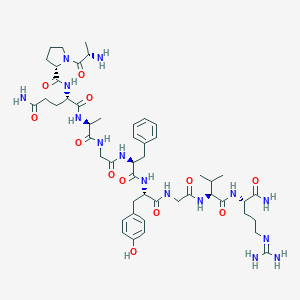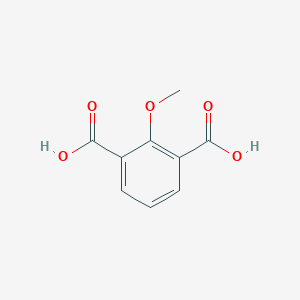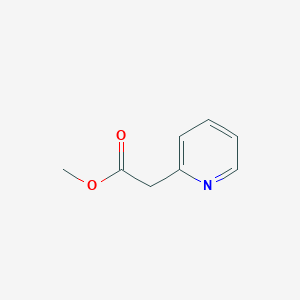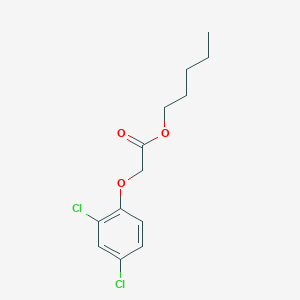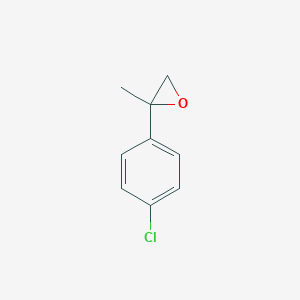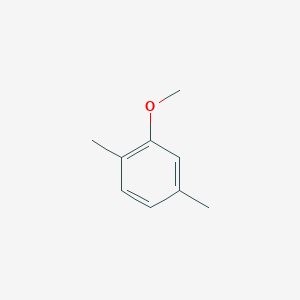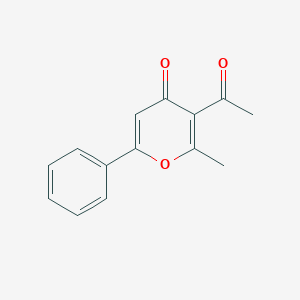
3-Acetyl-2-methyl-6-phenyl-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-2-methyl-6-phenyl-4H-pyran-4-one, also known as chalcone, is a naturally occurring compound found in various plants. It belongs to the class of flavonoids, which are known for their antioxidant and anti-inflammatory properties. Chalcone has attracted significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Wirkmechanismus
Chalcone exerts its pharmacological effects through various mechanisms, including the inhibition of enzymes, modulation of signaling pathways, and regulation of gene expression. Chalcone has been found to inhibit the activity of various enzymes, including tyrosinase, cyclooxygenase, and lipoxygenase. It has also been found to modulate various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway.
Biochemische Und Physiologische Effekte
Chalcone has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. Chalcone has been found to scavenge free radicals and protect cells from oxidative damage. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation. Chalcone has been found to exhibit antimicrobial activity against various microorganisms, including bacteria, fungi, and viruses. It has also been found to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Chalcone has several advantages as a research tool, including its low toxicity, easy availability, and low cost. However, 3-Acetyl-2-methyl-6-phenyl-4H-pyran-4-one has some limitations, including its low solubility in water, which can limit its use in aqueous solutions. Chalcone can also undergo degradation under certain conditions, which can affect its stability and reproducibility.
Zukünftige Richtungen
There are several future directions for research on 3-Acetyl-2-methyl-6-phenyl-4H-pyran-4-one, including the development of novel 3-Acetyl-2-methyl-6-phenyl-4H-pyran-4-one derivatives with improved pharmacological properties. The use of 3-Acetyl-2-methyl-6-phenyl-4H-pyran-4-one in combination with other drugs for the treatment of various diseases is also an area of interest. The development of 3-Acetyl-2-methyl-6-phenyl-4H-pyran-4-one-based nanomaterials for drug delivery and imaging applications is another area of research. Finally, the elucidation of the molecular mechanisms underlying the pharmacological effects of 3-Acetyl-2-methyl-6-phenyl-4H-pyran-4-one is an area of ongoing research.
Synthesemethoden
Chalcone can be synthesized through various methods, including Claisen-Schmidt condensation, Perkin reaction, and Aldol condensation. Claisen-Schmidt condensation is the most commonly used method for 3-Acetyl-2-methyl-6-phenyl-4H-pyran-4-one synthesis. In this method, an aromatic aldehyde and a ketone are reacted in the presence of a base catalyst to form 3-Acetyl-2-methyl-6-phenyl-4H-pyran-4-one.
Wissenschaftliche Forschungsanwendungen
Chalcone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, inflammation, and microbial infections. Chalcone has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
10037-18-0 |
|---|---|
Produktname |
3-Acetyl-2-methyl-6-phenyl-4H-pyran-4-one |
Molekularformel |
C14H12O3 |
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
3-acetyl-2-methyl-6-phenylpyran-4-one |
InChI |
InChI=1S/C14H12O3/c1-9(15)14-10(2)17-13(8-12(14)16)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI-Schlüssel |
HUKAEPJWKUXUBO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C=C(O1)C2=CC=CC=C2)C(=O)C |
Kanonische SMILES |
CC1=C(C(=O)C=C(O1)C2=CC=CC=C2)C(=O)C |
Andere CAS-Nummern |
10037-18-0 |
Synonyme |
3-Acetyl-2-methyl-6-phenyl-4H-pyran-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R)-3-[Hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B158074.png)
